
5-(4-chlorophenyl)-6-cyclobutyloxypyridine-3-carboxylic acid
Overview
Description
5-(4-chlorophenyl)-6-cyclobutyloxypyridine-3-carboxylic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a chlorophenyl group and a cyclobutoxy group attached to the nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-6-cyclobutyloxypyridine-3-carboxylic acid typically involves multiple steps. One common method starts with the chlorination of a suitable phenyl precursor to introduce the chlorophenyl group. This is followed by the formation of the nicotinic acid core through a series of reactions, including cyclization and oxidation. The cyclobutoxy group is then introduced via an etherification reaction using cyclobutanol and a suitable catalyst under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Key considerations include the selection of solvents, catalysts, and reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-6-cyclobutyloxypyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
5-(4-chlorophenyl)-6-cyclobutyloxypyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-6-cyclobutyloxypyridine-3-carboxylic acid involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the nicotinic acid core can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also contains a chlorophenyl group and is studied for its antiviral activity.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness
5-(4-chlorophenyl)-6-cyclobutyloxypyridine-3-carboxylic acid is unique due to the presence of both the cyclobutoxy and nicotinic acid moieties, which confer distinct chemical and biological properties. Its specific combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H14ClNO3 |
|---|---|
Molecular Weight |
303.74 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-6-cyclobutyloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H14ClNO3/c17-12-6-4-10(5-7-12)14-8-11(16(19)20)9-18-15(14)21-13-2-1-3-13/h4-9,13H,1-3H2,(H,19,20) |
InChI Key |
GGCICZHFWINFFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=C(C=C(C=N2)C(=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
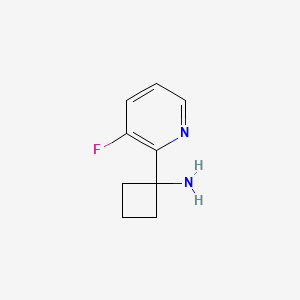
![[1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol](/img/structure/B8630413.png)
![4-[1,3]Dioxolan-2-yl-2-fluorophenol](/img/structure/B8630420.png)

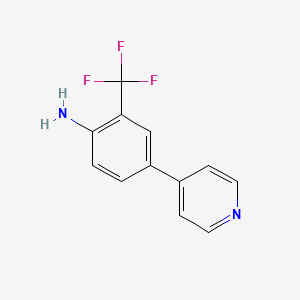

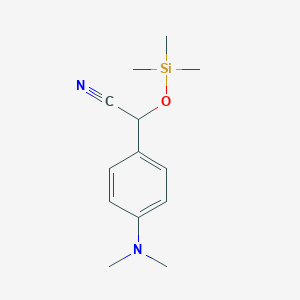

![4,5-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8630461.png)
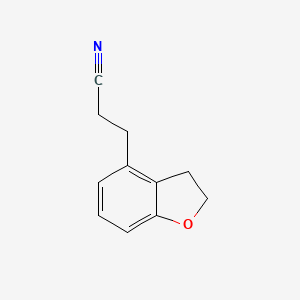
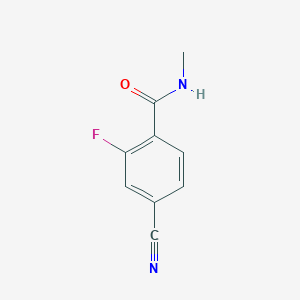
![7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutylpiperazin-1-yl)methanone](/img/structure/B8630473.png)
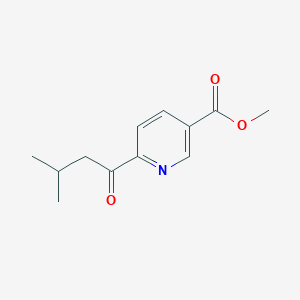
![4-[2-(4-Fluorophenyl)pyrrol-1-YL]-N-methylbenzenesulfonamide](/img/structure/B8630496.png)
